molecular formula C6H3BrIN3 B15199905 2-Amino-5-bromo-3-iodoisonicotinonitrile

2-Amino-5-bromo-3-iodoisonicotinonitrile

Cat. No.: B15199905
M. Wt: 323.92 g/mol
InChI Key: MJBNEGZWRMQRJO-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-3-iodoisonicotinonitrile is a heterocyclic organic compound with the molecular formula C6H3BrIN2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-bromo-3-iodoisonicotinonitrile typically involves a multi-step process starting from 2-aminopyridine. The process includes bromination and iodination steps. One common method involves the bromination of 2-aminopyridine using N-bromosuccinimide (NBS) followed by iodination with iodine. The reaction conditions are carefully controlled to minimize side reactions and maximize yield .

Industrial Production Methods

In an industrial setting, the synthesis of this compound is scaled up by optimizing reaction conditions and purification processes. The bromination step is carried out using NBS in a suitable solvent, followed by iodination with iodine. The reaction mixture is then purified through recrystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-bromo-3-iodoisonicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound .

Mechanism of Action

The mechanism of action of 2-Amino-5-bromo-3-iodoisonicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. In the case of tyrosine kinase inhibitors, the compound binds to the active site of the enzyme, inhibiting its activity and thereby preventing the phosphorylation of tyrosine residues on target proteins. This inhibition disrupts signaling pathways that are essential for cancer cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-bromo-3-iodoisonicotinonitrile is unique due to the presence of both bromine and iodine atoms, as well as the nitrile group. This combination of functional groups provides the compound with distinct reactivity and makes it a valuable intermediate in the synthesis of various pharmaceuticals and other organic compounds .

Properties

Molecular Formula

C6H3BrIN3

Molecular Weight

323.92 g/mol

IUPAC Name

2-amino-5-bromo-3-iodopyridine-4-carbonitrile

InChI

InChI=1S/C6H3BrIN3/c7-4-2-11-6(10)5(8)3(4)1-9/h2H,(H2,10,11)

InChI Key

MJBNEGZWRMQRJO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=N1)N)I)C#N)Br

Origin of Product

United States

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